molecular formula C11H11ClO2 B13671624 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid

2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B13671624
M. Wt: 210.65 g/mol
InChI Key: SIFWTPDRBYSKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro-substituted indene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group in the indene ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Chloro-2,3-dihydro-1H-inden-1-one
  • 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Comparison:

The uniqueness of this compound lies in its specific chloro-substituted indene ring and acetic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid

InChI

InChI=1S/C11H11ClO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14)

InChI Key

SIFWTPDRBYSKPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CC(=O)O)C=CC(=C2)Cl

Origin of Product

United States

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